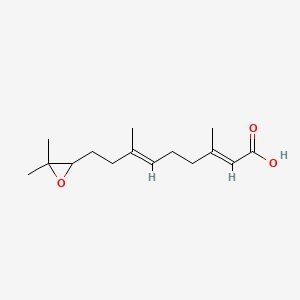

3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid

CAS No.: 34375-62-7

Cat. No.: VC18021364

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34375-62-7 |

|---|---|

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid |

| Standard InChI | InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+ |

| Standard InChI Key | DIAZNFMKLJLDNM-BFPRWLMKSA-N |

| Isomeric SMILES | C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C |

| Canonical SMILES | CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid is systematically named (2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid under IUPAC conventions . The molecular formula C₁₆H₂₆O₃ corresponds to a molecular weight of 266.38 g/mol . The stereochemical descriptors (E,E,R,S) define the geometry of the double bonds at positions 2–3 and 6–7 (trans configuration) and the chiral centers at C10 and C11 .

Stereochemical Features and Functional Groups

The compound’s structure integrates three critical moieties:

-

α,β-Unsaturated carboxylic acid at C1, enabling conjugate addition reactions .

-

Epoxy group spanning C10–C11, introducing strain and reactivity toward nucleophiles .

-

Methyl branches at C3, C7, and C11, imparting steric hindrance and influencing lipid solubility .

The InChIKey CZRJNVJQSPMQTQ-XKLQKUTNSA-N and SMILES CC[C@]1([C@H](O1)CC/C(=C/CC/C(=C/C(=O)O)/C)/C)C encode the stereochemistry and connectivity .

Synthesis and Derivative Formation

Biosynthetic Pathways

While direct synthetic routes remain undocumented in available literature, structural analogs suggest plausible biosynthetic origins. The compound may arise from epoxidation of 3,7,11-trimethyl-2,6-dodecadienoic acid via cytochrome P450 enzymes, analogous to juvenile hormone III (JH-III) biosynthesis in insects . Epoxidation typically targets the 10–11 double bond, forming the strained three-membered ring .

Chemical Modifications

Hydrolysis of the epoxy group yields dihydroxy derivatives, as seen in (2E,6E)-methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate (C₁₆H₂₈O₄, MW 284.39) . Such derivatives exhibit increased polarity (logP reduction from 4.05 to ~3.5), altering bioavailability .

Biological Significance and Mechanistic Insights

Juvenile Hormone Structural Analogy

The compound shares a carbon skeleton with juvenile hormone III (JH-III), a sesquiterpenoid critical for insect development . JH-III (C₁₆H₂₆O₃, MW 266.376) differs by a methyl ester group at C1 instead of a carboxylic acid . This substitution reduces JH-III’s acidity (pKa ~5 vs. ~4 for the acid form), enhancing membrane permeability in physiological systems .

Putative Biological Roles

-

Endocrine Disruption: The epoxy and carboxylic acid groups may interfere with insect juvenile hormone receptors, potentially regulating metamorphosis or reproduction .

-

Antimicrobial Activity: α,β-Unsaturated acids often exhibit lipid peroxidation effects in microbial membranes .

-

Signal Transduction: Epoxy fatty acids are precursors to bioactive oxylipins in plants and animals .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound’s boiling point (348.6°C at 760 mmHg) and density (1.0±0.1 g/cm³) align with long-chain polyunsaturated acids . The vapor pressure of 0.0±0.8 mmHg at 25°C indicates low volatility, favoring liquid-phase reactions .

Reactivity Profile

-

Epoxide Ring Opening: Susceptible to nucleophilic attack (e.g., water, amines) at the strained C10–O–C11 bond, forming diols or amino alcohols .

-

Conjugate Addition: The α,β-unsaturated system reacts with thiols or amines via Michael addition .

-

Oxidative Degradation: Autoxidation at the diene moiety may generate peroxides or hydroxyl derivatives .

Comparative Analysis with Structural Analogs

Juvenile Hormone III (JH-III)

| Parameter | 3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic Acid | JH-III |

|---|---|---|

| Functional Group at C1 | Carboxylic acid | Methyl ester |

| pKa | ~4 | ~5 |

| Bioactivity | Potential endocrine disruptor | Molting regulation |

| Synthetic Accessibility | Not reported | Commercially available |

Methyl 10,11-Dihydroxy Derivative

The dihydroxy analog’s higher molecular weight (284.39 vs. 266.38) and additional hydroxyl groups enhance water solubility (logP ~3.5 vs. 4.05), making it suitable for aqueous-phase biological assays .

Applications and Future Directions

Agrochemical Development

The structural similarity to JH-III positions this compound as a lead for insect growth regulators. Carboxylic acid derivatives often exhibit improved environmental persistence compared to ester-based hormones .

Biochemical Probes

Fluorescent tagging at the carboxylic acid group could yield probes for studying epoxy fatty acid metabolism in arthropods or plants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume